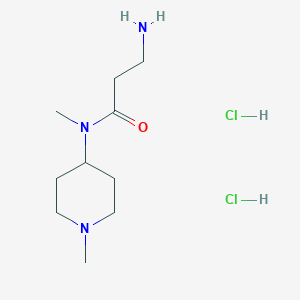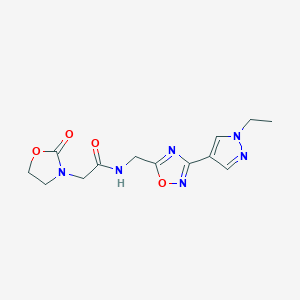![molecular formula C34H29FN4O4S B2464363 6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 689758-39-2](/img/structure/B2464363.png)
6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C34H29FN4O4S and its molecular weight is 608.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
A range of novel quinazolinone derivatives, including structures similar to 6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, have been synthesized and shown to possess good antimicrobial activities. For instance, certain derivatives displayed effective inhibitory actions against pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing the efficacy of some commercial bactericides (Yan et al., 2016).
Antihypertensive Properties
Quinazolinone derivatives, structurally related to the compound , have been explored as potential antihypertensive agents. These compounds, particularly those with phenylpiperazine or phenylpiperidine moieties, showed high binding affinity for alpha-1 adrenoceptors, suggesting their potential as antihypertensive agents (Chern et al., 1993).
Benzodiazepine Binding Activity
Some triazoloquinazolinone derivatives, related to the compound of interest, have been identified as potent benzodiazepine antagonists. These compounds have shown significant activity in rat models, suggesting their potential use in neurological or psychiatric disorders (Francis et al., 1991).
Anti-tubercular Activity
Substituted quinazolines, including benzo[h]quinazolinones and benzo[g]indazoles, have been synthesized and evaluated for their anti-tubercular properties. Certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, presenting a potential avenue for tuberculosis treatment research (Maurya et al., 2013).
Antiviral Properties
Novel quinazolin-4(3H)-ones synthesized via microwave techniques were assessed for their antiviral activities against various respiratory and biodefense viruses. Some derivatives showed promising inhibitory effects against viruses like influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).
H1-Antihistaminic Activity
Novel quinazolin-4(3H)-one derivatives have been investigated for H1-antihistaminic properties, indicating potential use in treating allergic reactions. Some compounds offered significant protection against histamine-induced bronchospasm in animal models (Alagarsamy & Parthiban, 2013).
Radioiodination and Biodistribution Studies
Research involving the radioiodination and biodistribution of benzo[g]quinazolin-4(3H)-one derivatives in tumor-bearing mice revealed insights into developing potent radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).
Anti-inflammatory Activity
Fluorine-substituted quinazolin-2-amine derivatives demonstrated potential anti-inflammatory effects, showing inhibitory actions on LPS-induced NO secretion. This indicates their possible use in inflammation-related research and therapy (Sun et al., 2019).
特性
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29FN4O4S/c35-26-12-8-24(9-13-26)21-44-34-36-29-19-31-30(42-22-43-31)18-28(29)33(41)39(34)20-23-6-10-25(11-7-23)32(40)38-16-14-37(15-17-38)27-4-2-1-3-5-27/h1-13,18-19H,14-17,20-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPHTWSQRJTYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC=C(C=C7)F)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B2464280.png)
![1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2464281.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone](/img/structure/B2464285.png)

![2-[(4-Acetylphenyl)sulfanyl]benzoic acid](/img/structure/B2464287.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464290.png)

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)
![5-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)

